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Cenerimod is a sphingosine-1-phosphate receptor 1 (S1P1) modulator with an EC50 value of 1 nM in a [35S]GTPɣS binding assay. It is selective for S1P1 over S1P2, -3, -4, and -5 (EC50s = >10,000, 228, 2,137, and 36 nM, respectively). Cenerimod (5 µM) decreases TGF-β-induced increases in collagen levels in primary mouse skin fibroblasts. It inhibits CD4+ T cell, CD8+ T cell, and CD11b+ cell infiltration, reduces IL1b, Il6, and Il13 expression, as well as decreases fibrosis in the skin of a mouse model of sclerodermatous chronic graft versus host disease induced by allogenic bone marrow transplant when administered at a dose of 10 mg/kg per day. Cenerimod (6 mg/kg per day for 32 days) reduces paralysis and spinal cord demyelination in a mouse model of experimental autoimmune encephalitis (EAE).
Cenerimod is a potent and orally active immunomodulator, exhibited EC50 value of...